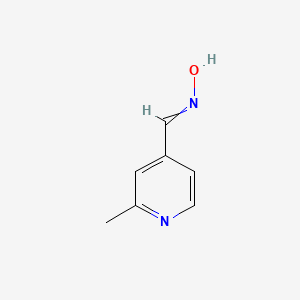
1,1-Diphenyl-3,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, dimethyldiphenyl-, also known as N,N’-dimethyl-N,N’-diphenylurea, is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where the hydrogen atoms of the amino groups are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Urea, dimethyldiphenyl- can be synthesized through several methods. One common method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate. This reaction proceeds via a Hofmann rearrangement, generating an isocyanate intermediate, which then reacts with ammonia to form the desired urea derivative .
Another method involves the reaction of (thio)isocyanates with amines in water, which provides a sustainable and chemoselective synthesis of unsymmetrical ureas . Additionally, the carbonylation of aliphatic and aromatic azides in the presence of amines under carbon monoxide atmosphere can yield functionalized unsymmetrical ureas .
Industrial Production Methods
Industrial production of urea derivatives often involves the use of phosgene substitutes, such as S,S-dimethyl dithiocarbonate, to yield N-alkylureas and N,N’-dialkylureas. These reactions are typically carried out in water, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, dimethyldiphenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate, ammonium carbamate, carbon monoxide, and various amines. Reaction conditions often involve the use of solvents like methanol, water, and trifluoroethanol .
Major Products Formed
The major products formed from these reactions include various substituted ureas, imines, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Urea, dimethyldiphenyl- has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of bioactive compounds, including anticancer, antibacterial, and antiviral agents.
Material Science: The compound is used in the synthesis of polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Research: It is used as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of urea, dimethyldiphenyl- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction modulates the biological activity of the compound, making it effective in various therapeutic applications. The molecular targets and pathways involved include enzymes, receptors, and other proteins that play a role in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar to urea, but with a sulfur atom replacing the oxygen atom.
Hydroxycarbamide: A derivative of urea with a hydroxyl group.
Carbamide Peroxide: A compound used in dental bleaching and as an antiseptic.
Uniqueness
Urea, dimethyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to form stable hydrogen bonds and interact with various biological targets makes it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
CAS-Nummer |
2990-01-4 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1,1-dimethyl-3,3-diphenylurea |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
JPMQWSJHCDLANT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



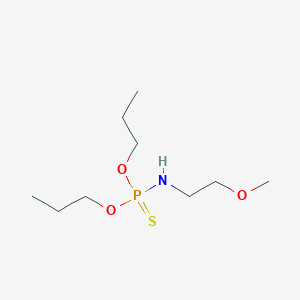

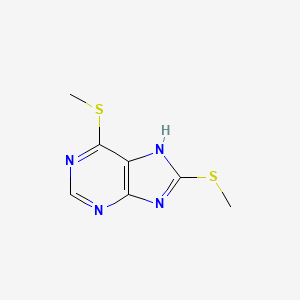
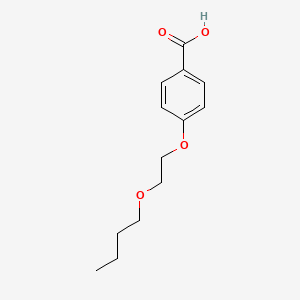
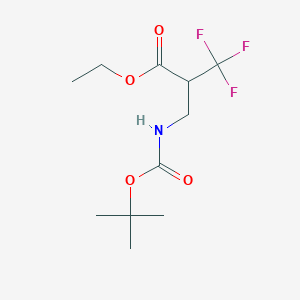

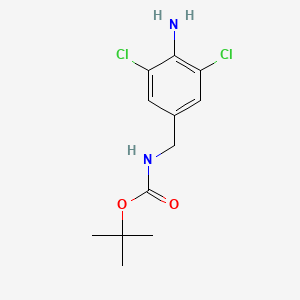
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
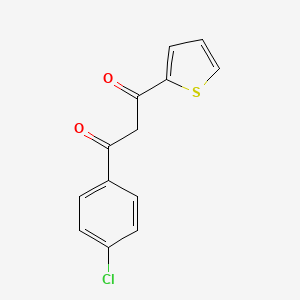
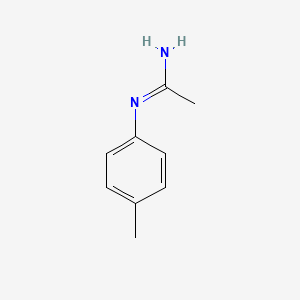
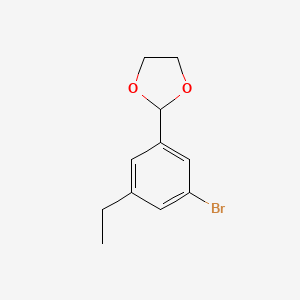
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
